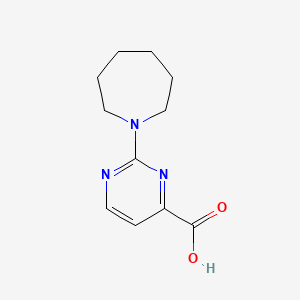

2-(Azepan-1-yl)pyrimidine-4-carboxylic acid

Description

2-(Azepan-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with an azepane (a seven-membered saturated nitrogen-containing ring) and a carboxylic acid group at the 4-position.

The compound’s unique structure combines the electron-deficient pyrimidine core with the sterically bulky azepane group, which may enhance binding to biological targets through hydrophobic interactions and modulate physicochemical properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-(azepan-1-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H15N3O2/c15-10(16)9-5-6-12-11(13-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H,15,16) |

InChI Key |

IUZFIXLKICPOEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method involves the use of pyrimidine-4-carboxylic acid as a starting material, which is then reacted with azepane in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The azepane or pyrimidine ring can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or azepane rings .

Scientific Research Applications

2-(Azepan-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-position substituent on the pyrimidine-4-carboxylic acid scaffold significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- In contrast, the azepane group introduces a basic secondary amine, which may enhance solubility in acidic environments.

- The azepane variant’s activity remains speculative but could be explored in similar contexts .

Physicochemical and Pharmacokinetic Properties

| Property | This compound (Predicted) | 2-(Methylthio)pyrimidine-4-carboxylic Acid (3a) | Thieno[2,3-d]pyrimidine-4-carboxylic Acid |

|---|---|---|---|

| Molecular Weight | ~236.28 g/mol | 200.23 g/mol | 222.25 g/mol (base structure) |

| LogP (Lipophilicity) | Moderate (azepane increases hydrophobicity) | Low (polar -SMe group) | High (fused thiophene ring) |

| Solubility | Moderate in polar solvents (basic amine) | High in DMSO, methanol | Low (crystalline solid) |

| Metabolic Stability | Likely high (saturated azepane resists oxidation) | Moderate (sulfide oxidation possible) | Variable (depends on substituents) |

Implications :

- The azepane group may improve blood-brain barrier penetration compared to thioether analogs, making it suitable for CNS-targeted therapies.

- Thieno-pyrimidine derivatives’ low solubility could limit bioavailability, whereas the azepane analog’s basicity might enhance protonation-dependent solubility .

Biological Activity

2-(Azepan-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which integrates a six-membered saturated azepane ring with a five-membered aromatic pyrimidine ring. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways. This article delves into the biological activity of this compound, discussing its mechanisms, related studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₁H₁₄N₂O₂

- Functional Groups :

- Carboxylic acid group at the 4-position

- Azepane moiety at the 2-position of the pyrimidine ring

This structural arrangement enhances its interaction with biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and azepane structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Potential effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Inhibition of cancer cell proliferation through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways linked to cancer and inflammatory diseases.

- Receptor Binding : Interaction with receptors that play critical roles in cellular signaling pathways, particularly those associated with cancer proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

-

Cancer Cell Lines :

- The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance, it exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines.

- Flow cytometry assays indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner.

-

Enzyme Activity :

- Interaction studies using surface plasmon resonance showed a strong binding affinity to specific kinases involved in cancer signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique efficacy of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid | Piperidine Structure | Different biological activity profile |

| 2-(Morpholin-4-yl)pyrimidine-4-carboxylic acid | Morpholine Structure | Favorable pharmacokinetics |

| 6-Amino-pyrimidine-4-carboxylic acid | Amino Structure | Simpler structure but retains some activity |

This table illustrates how the azepane substitution may enhance interactions with biological targets compared to other similar compounds.

Pharmacokinetics and Safety Profile

Research has indicated that this compound possesses favorable pharmacokinetic properties, including low clearance rates and high bioavailability. These properties are crucial for its potential application in therapeutic settings, particularly for treating hyperproliferative diseases such as cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.